REACTION_CXSMILES
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[F-:1].[Cs+].Cl[C:4]1[C:5]([F:14])=[N:6][CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1>C([O-])([O-])=O.[K+].[K+].CS(C)=O>[F:14][C:5]1[C:4]([F:1])=[CH:9][C:8]([C:10]([F:13])([F:12])[F:11])=[CH:7][N:6]=1 |f:0.1,3.4.5|
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Name
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Quantity
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65.7 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(C1)C(F)(F)F)F
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(C1)C(F)(F)F)F
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[F-].[Cs+]
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Name
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Quantity
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75 g
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Type
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reactant
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Smiles
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[F-].[Cs+]
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 500 ml 4-neck round bottom flask, equipped with an air-driven mechanical stirrer
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Type
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CUSTOM
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Details
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fitted with a thermometer, a distillation condenser
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Type
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DISTILLATION
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Details
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was distilled at ~110° C./~40 mm Hg
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Type
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CUSTOM
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Details
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to dry the reaction mixture
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Type
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ADDITION
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Details
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N2 was reintroduced into the flask
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Type
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CUSTOM
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Details
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The distillation condenser was replaced by a reflux condenser
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Type
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CUSTOM
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Details
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which was vented to a dry ice trap with a N2 atmosphere
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Type
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TEMPERATURE
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Details
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with constant agitation, and the temperature of the reaction mixture was increased to between 120°-125° C. with the aid of a thermowatch® temperature controller
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Type
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WAIT
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Details
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to run 69 hours at which time
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Duration
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69 h
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Type
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CUSTOM
|
Details
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A distillation condenser was attached to the flask
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Type
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CUSTOM
|
Details
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the reflux condenser was removed
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Type
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CUSTOM
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Details
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the removal of the crude product
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Type
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DISTILLATION
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Details
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by distillation (pressure=210 mm Hg; temperature (overhead)=90°-130° C.; temperature (pot)=~160° C.)
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Type
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TEMPERATURE
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Details
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the receiver was cooled in a dry ice/acetone bath
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Type
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DISTILLATION
|
Details
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The distillation
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Type
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TEMPERATURE
|
Details
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stopped increasing at which time the vacuum
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Type
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DISTILLATION
|
Details
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the distillation
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Type
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DISTILLATION
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Details
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An additional 10 ml was distilled over at a temperature of 130° C.
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Type
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DISTILLATION
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Details
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the distillation
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Type
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EXTRACTION
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Details
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The crude material was extracted with 100 ml of water
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Type
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CUSTOM
|
Details
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dried over 0.5 g of 4Å molecular sieves
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Reaction Time |
2.5 h |
Name
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|
Type
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product
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Smiles
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FC1=NC=C(C=C1F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |